Diethyl 2-(pyridin-3-yl)malonate

Description

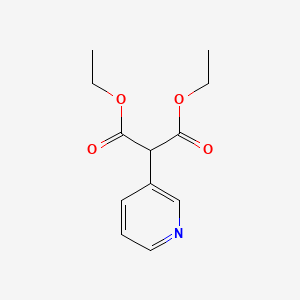

Diethyl 2-(pyridin-3-yl)malonate (CAS: 14029-71-1) is a malonate ester featuring a pyridine ring at the 3-position. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceuticals. It is synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 3-bromopyridine with diethyl ketomalonate in the presence of n-butyllithium .

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

diethyl 2-pyridin-3-ylpropanedioate |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-6-5-7-13-8-9/h5-8,10H,3-4H2,1-2H3 |

InChI Key |

APNULZXQNQLNQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Diethyl 2-((Pyridin-3-ylamino)methylene)malonate (CAS: 14029-71-1)

- Structure: Features an aminomethylene group bridging the malonate and pyridine.

- Properties : The presence of the imine group enhances its utility in Schiff base formation and condensation reactions.

- Applications : Used in synthesizing bioactive molecules due to its bifunctional reactivity .

Diethyl {[(6-Methylpyridin-2-yl)amino]methylene}malonate (CAS: 13250-95-8)

- Structure : Contains a 6-methylpyridine substituent.

Diethyl 2-{[(6-Methoxypyridin-3-yl)amino]methylene}malonate (CAS: 53241-90-0)

Functional Group Modifications on the Malonate Core

α-Hydroxy-α-(Pyridin-3-yl) Diethyl Malonate

- Structure : A hydroxyl group replaces one hydrogen on the central carbon.

- Synthesis : Prepared via enantioselective decarboxylative protonation, highlighting its role in asymmetric synthesis .

- Applications : Key precursor for chiral building blocks in medicinal chemistry.

Diethyl 2-(Imidazo[1,2-a]pyridin-3-yl)malonate

Complex Heterocyclic Derivatives

Dimethyl 2-(Chromeno[2,3-b]pyridin-5-yl)malonate

- Structure: Integrates a chromeno[2,3-b]pyridine fused ring system.

- Synthesis: Multicomponent reaction of salicylaldehyde, malononitrile dimer, and dimethyl malonate .

- Applications: Potential use in materials science due to extended conjugation .

Diethyl 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate (CAS: 27663-73-6)

Reactivity Trends

Pharmaceutical Relevance

- Kinase Inhibitors: Pyridopyrimidinone derivatives synthesized from diethyl malonate show anti-cancer activity .

- Antimicrobial Agents: Chromeno[2,3-b]pyridine malonates exhibit antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.